molecular formula C6H11NaO9S B15124357 Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate

Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate

Cat. No.: B15124357
M. Wt: 282.20 g/mol
InChI Key: VBLFANSAMOPOBM-UHFFFAOYSA-M
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Description

Chemical Structure: Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate (CAS: 188296-31-3) is a sulfated sugar derivative characterized by a hexan-3-yl backbone substituted with hydroxyl groups at positions 2, 4, 5, and 6, a ketone at position 1, and a sulfate ester at position 3 . Its stereochemistry is specified as (2R,3R,4R,5R), indicating a highly ordered spatial arrangement of functional groups.

Applications: Primarily used as a pharmaceutical intermediate, this compound’s multiple hydroxyl and sulfate groups make it reactive in glycosylation and sulfation pathways .

Properties

IUPAC Name

sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFANSAMOPOBM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate typically involves the reaction of a suitable precursor with sulfuric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes steps such as mixing, heating, and cooling, followed by filtration and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonates, while reduction can produce various hydroxyl derivatives .

Mechanism of Action

The mechanism of action of Sodium;(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs of Sulfated Carbohydrates

Compound Name CAS Number Key Functional Groups Applications Source
Sodium (2,4,5,6-Tetrahydroxy-1-oxohexan-3-yl) sulfate 188296-31-3 4× –OH, 1× –SO₃⁻Na⁺, 1× ketone Pharmaceutical intermediates
D-Glucose 3-Sulfate Sodium Salt 89830-83-1 4× –OH, 1× –SO₃⁻Na⁺, 1× aldehyde Biochemical research
N-Acetyl-D-galactosamine-4-O-sulfate 660839-03-2 3× –OH, 1× –SO₃⁻Na⁺, 1× acetamido group Glycobiology studies

Key Differences :

  • Backbone Oxidation State : The target compound features a ketone at position 1, whereas D-Glucose 3-sulfate retains an aldehyde group .
  • Substituent Position : The sulfate group in the target compound is at position 3, while N-Acetyl-D-galactosamine-4-O-sulfate has sulfation at position 4 .
  • Reactivity : The acetamido group in the latter enhances stability against enzymatic degradation compared to hydroxyl-rich analogs .

Functional Comparison with Surfactant Sulfates

Table 2: Sulfate Esters in Surfactants and Detergents

Compound Key Structure Synthesis Step Applications Hygroscopicity Source
Sodium Lauryl Sulfate (SLS) C12 alkyl chain + –SO₃⁻Na⁺ Direct sulfation of lauryl alcohol Detergents, cosmetics Moderate
Sodium Laureth Sulfate (SLES) C12 ethoxylated chain + –SO₃⁻Na⁺ Ethoxylation before sulfation Mild cleansing products High
Sodium Octyl Sulfate C8 alkyl chain + –SO₃⁻Na⁺ Direct sulfation Chromatography ion-pairing Low

Key Findings :

  • Ethoxylation Impact : SLES’s ethoxylation reduces skin irritation compared to SLS but increases hygroscopicity due to ethylene oxide units .
  • Chromatography Utility : Sodium octyl sulfate’s shorter alkyl chain enhances its ion-pairing efficiency in separating thiols and disulfides .
  • Target Compound : Unlike surfactant sulfates, the target molecule’s polar hydroxyl groups limit its surfactant properties but favor solubility in aqueous media (~297.22 g/mol) .

Solubility and Reactivity in Industrial Contexts

Table 3: Solubility and Reactivity of Sulfate Salts

Compound Solubility in Water (g/100 mL) Reactivity with Cations Industrial Use Case Source
Sodium Sulfate (Na₂SO₄) 28.1 (20°C) Forms insoluble CaSO₄ Detergent production
Ammonium Sulfate 76.4 (25°C) Precipitates rare-earth metals Fertilizers, protein purification
Target Compound High (exact data unavailable) Stable in alkaline conditions Pharmaceutical synthesis

Observations :

  • Alkaline Stability : The target compound’s sodium counterion and hydroxyl groups stabilize it in high-pH environments, similar to sodium tetrahydroxoaluminate systems .
  • Phosphogypsum Processing : Sodium sulfate (a related salt) is extracted via soda solutions for detergent manufacturing, highlighting the industrial value of sulfate esters .

Research Findings and Mechanistic Insights

  • Ion-Pairing : Sodium octyl sulfate’s retention-shifting effects in chromatography imply that the target compound’s sulfate group could similarly interact with charged analytes .

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